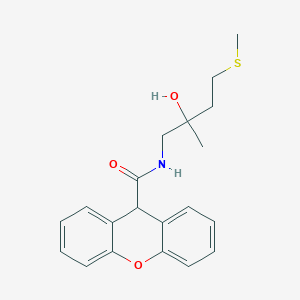
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide, with the CAS number 1396888-69-9, is a compound of interest due to its potential biological activity, particularly as an anticancer agent. This article synthesizes available research findings, case studies, and pertinent data tables to elucidate its biological effects.
The compound's molecular formula is C20H23NO3S, with a molecular weight of 357.5 g/mol. While specific physical properties such as density and boiling point are not available, the structural characteristics suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO3S |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 1396888-69-9 |
Research indicates that xanthene derivatives, including this compound, may act as topoisomerase IIα inhibitors . Topoisomerases are crucial enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death, making them viable targets for anticancer therapies.
A study highlighted that certain substituted xanthene compounds exhibited significant inhibitory activity against topoisomerase IIα, with some derivatives showing up to 94.4% inhibition at concentrations of 100 µM . This suggests that this compound may possess similar inhibitory properties.
Biological Activity and Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar xanthene structures showed IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .
- Cytotoxicity Testing :
- Mechanistic Insights :
Research Findings Summary
The following table summarizes key findings from various studies on xanthene derivatives related to their biological activity:
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-20(23,11-12-25-2)13-21-19(22)18-14-7-3-5-9-16(14)24-17-10-6-4-8-15(17)18/h3-10,18,23H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAPJPBGNBDNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













